Cas no 2098050-99-6 (1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide)

1-Ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide is a heterocyclic compound featuring a pyrazole core substituted with an ethyl group, a pyridinyl moiety, and a carboximidamide functional group. This structure imparts versatility in chemical reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The pyridine and pyrazole rings contribute to its potential as a ligand in coordination chemistry, while the carboximidamide group offers opportunities for further derivatization. Its well-defined molecular architecture ensures consistent performance in research applications, particularly in the development of bioactive molecules. The compound's stability and synthetic accessibility enhance its utility in medicinal chemistry and material science.
1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide structure
2098050-99-6 structure
Product Name:1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
CAS No:2098050-99-6
MF:C11H13N5
MW:215.254420995712
CID:5727829
PubChem ID:121210915
Update Time:2025-08-04

1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide Chemical and Physical Properties

Names and Identifiers

    • 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide
    • 2-ethyl-5-pyridin-4-ylpyrazole-3-carboximidamide
    • F2198-0637
    • AKOS026721011
    • 2098050-99-6
    • 1H-Pyrazole-5-carboximidamide, 1-ethyl-3-(4-pyridinyl)-
    • Inchi: 1S/C11H13N5/c1-2-16-10(11(12)13)7-9(15-16)8-3-5-14-6-4-8/h3-7H,2H2,1H3,(H3,12,13)
    • InChI Key: RGLDLTQTBLWXBW-UHFFFAOYSA-N
    • SMILES: N1(CC)C(C(=N)N)=CC(C2C=CN=CC=2)=N1

Computed Properties

  • Exact Mass: 215.11709544g/mol
  • Monoisotopic Mass: 215.11709544g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 80.6Ų

Experimental Properties

  • Density: 1.29±0.1 g/cm3(Predicted)
  • Boiling Point: 405.6±55.0 °C(Predicted)
  • pka: 10.17±0.50(Predicted)

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1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide Related Literature

Additional information on 1-ethyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboximidamide

1-Ethyl-3-(Pyridin-4-Yl)-1H-Pyrazole-5-Carboximidamide: A Comprehensive Overview

The compound 1-Ethyl-3-(Pyridin-4-Yl)-1H-Pyrazole-5-Carboximidamide (CAS No. 2098050-99-6) is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their versatile reactivity and biological activities. The structure of this compound is characterized by a pyrazole ring system, which is fused with a pyridine moiety at the 3-position and an ethyl group at the 1-position. The carboximidamide functionality at the 5-position further enhances its chemical versatility.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The pyridin-4-yl substituent in this compound contributes to its aromaticity and electronic properties, making it a promising candidate for various synthetic transformations. Moreover, the ethyl group at the 1-position introduces steric effects that can influence the compound's reactivity and bioavailability.

The synthesis of 1-Ethyl-3-(Pyridin-4-Yl)-1H-Pyrazole-5-Carboximidamide involves a multi-step process that typically begins with the preparation of the pyrazole core. This is followed by functionalization at specific positions to introduce the desired substituents. The use of microwave-assisted synthesis has been reported to significantly accelerate the reaction process, leading to higher yields and improved purity. Such advancements in synthetic methodology underscore the compound's potential for large-scale production and application in diverse fields.

In terms of biological activity, this compound has shown promising results in preliminary assays targeting various enzymes and receptors. For instance, studies have demonstrated its ability to inhibit certain kinases involved in cancer cell proliferation. The carboximidamide group plays a crucial role in these interactions, acting as a hydrogen bond donor and acceptor that facilitates binding to target proteins.

Furthermore, computational studies using molecular docking techniques have provided insights into the compound's binding modes and interactions with target molecules. These studies have revealed that the pyridin-4-yl group contributes significantly to π–π stacking interactions, while the ethyl group enhances hydrophobic interactions. Such findings are invaluable for guiding further optimization of the compound's structure to improve its pharmacokinetic properties.

From an environmental perspective, the biodegradability and toxicity of 1-Ethyl-3-(Pyridin-4-Yl)-1H-Pyrazole-5-Carboximidamide are critical considerations for its application in pharmaceuticals and agrochemicals. Recent research has focused on evaluating its ecotoxicological profile under various conditions. Initial results suggest that the compound exhibits moderate toxicity towards aquatic organisms, necessitating further investigation into its long-term environmental impact.

In conclusion, 1-Ethyl-3-(Pyridin-4-Yl)-1H-Pyrazole-5-Carboximidamide (CAS No. 2098050-99-6) represents a valuable addition to the arsenal of pyrazole derivatives with potential applications in drug discovery and beyond. Its unique structure, combined with advancements in synthetic methodology and biological evaluation, positions it as a promising candidate for future research and development efforts.

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